

FP-1039 Demonstrates Potential in Overcoming Cisplatin Resistance: A Comparative Guide

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Compound of Interest

Compound Name: *FP-1039*

Cat. No.: *B1194688*

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SOUTH SAN FRANCISCO, Calif. – December 13, 2025 – New analysis of preclinical and clinical data suggests that **FP-1039** (also known as GSK3052230), a selective fibroblast growth factor (FGF) ligand trap, holds promise as a therapeutic agent in cisplatin-resistant cancers. This guide provides a comprehensive comparison of **FP-1039**'s efficacy, detailing its mechanism of action and performance in combination with cisplatin, alongside a look at alternative strategies targeting the FGF/FGFR pathway in cisplatin-resistant settings. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Cisplatin remains a cornerstone of chemotherapy for many solid tumors, but the development of resistance is a major clinical challenge. The FGF/FGFR signaling pathway has been implicated in promoting tumor growth, angiogenesis, and resistance to conventional therapies. **FP-1039**, by sequestering FGF ligands, offers a targeted approach to inhibit this pathway. Preclinical evidence demonstrates that the addition of **FP-1039** to standard chemotherapy regimens can significantly enhance anti-tumor activity. A notable study in a small cell lung cancer (SCLC) xenograft model with FGFR1 amplification showed that the combination of **FP-1039** with cisplatin and etoposide resulted in a statistically significant reduction in tumor growth compared to chemotherapy alone. Furthermore, a Phase Ib clinical trial in malignant pleural mesothelioma (MPM) has provided valuable safety and efficacy data for **FP-1039** in combination with a platinum-based chemotherapy regimen. While direct comparative studies in

cisplatin-sensitive versus resistant models are not yet available, the existing data provides a strong rationale for its further investigation in overcoming cisplatin resistance.

Data Presentation

Preclinical Efficacy of FP-1039 in Combination with Chemotherapy

Parameter	Vehicle Control	Cisplatin + Etoposide	FP-1039 + Cisplatin + Etoposide
Tumor Growth Inhibition	Baseline	Significant Inhibition	Statistically Significant Additional Inhibition (p < 0.001)

Table 1: Summary of preclinical data from a Small Cell Lung Cancer (SCLC) xenograft model (DMS53) with FGFR1 gene amplification.[1]

Clinical Efficacy of FP-1039 in Combination with Chemotherapy

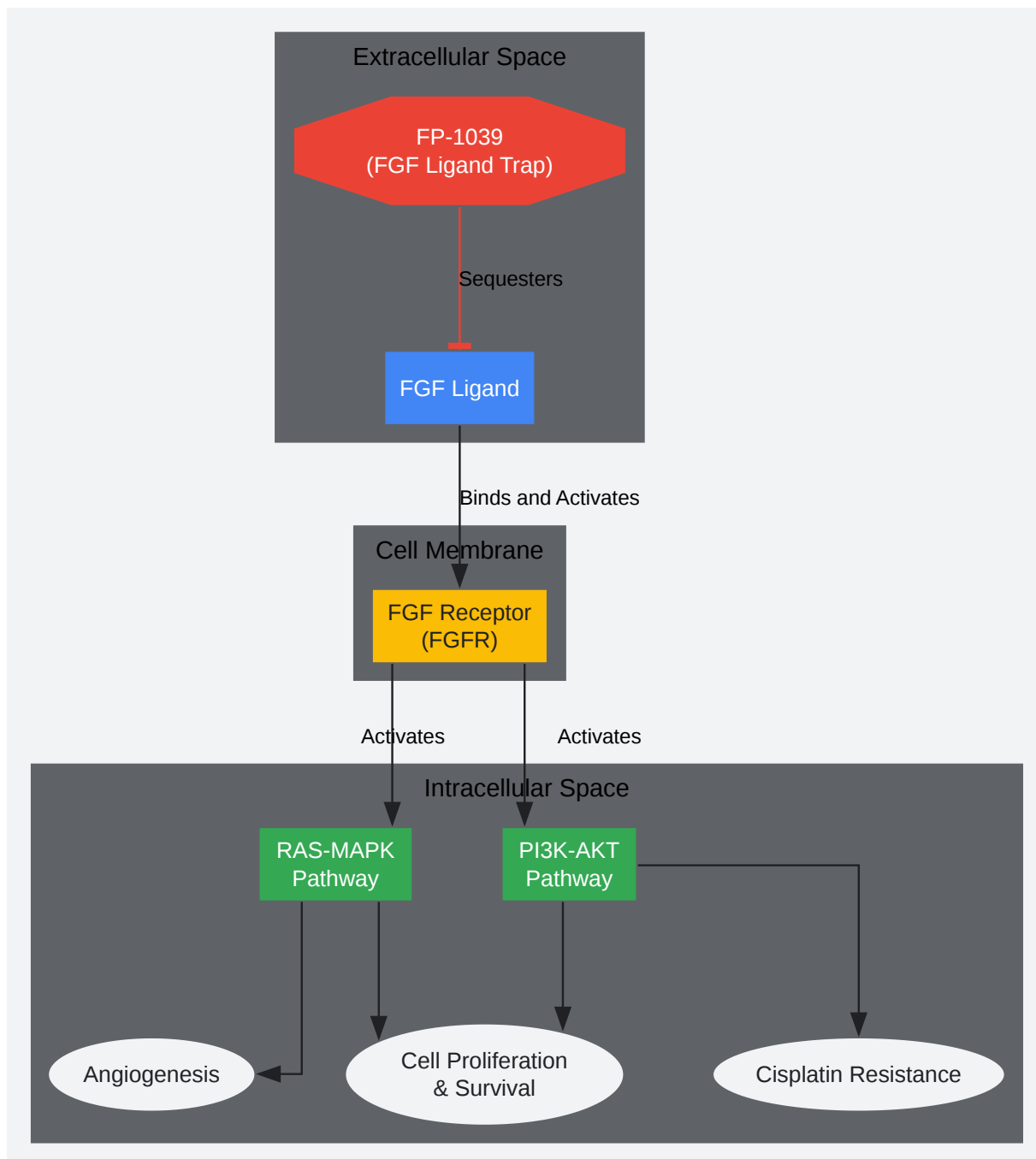
Parameter	FP-1039 (15 mg/kg) + Pemetrexed/Cisplatin (n=25)
Overall Response Rate (ORR)	44% (95% CI: 24.4–65.1)
Disease Control Rate (DCR)	86%
Median Progression-Free Survival (PFS)	7.4 months (95% CI: 6.7–13.4)

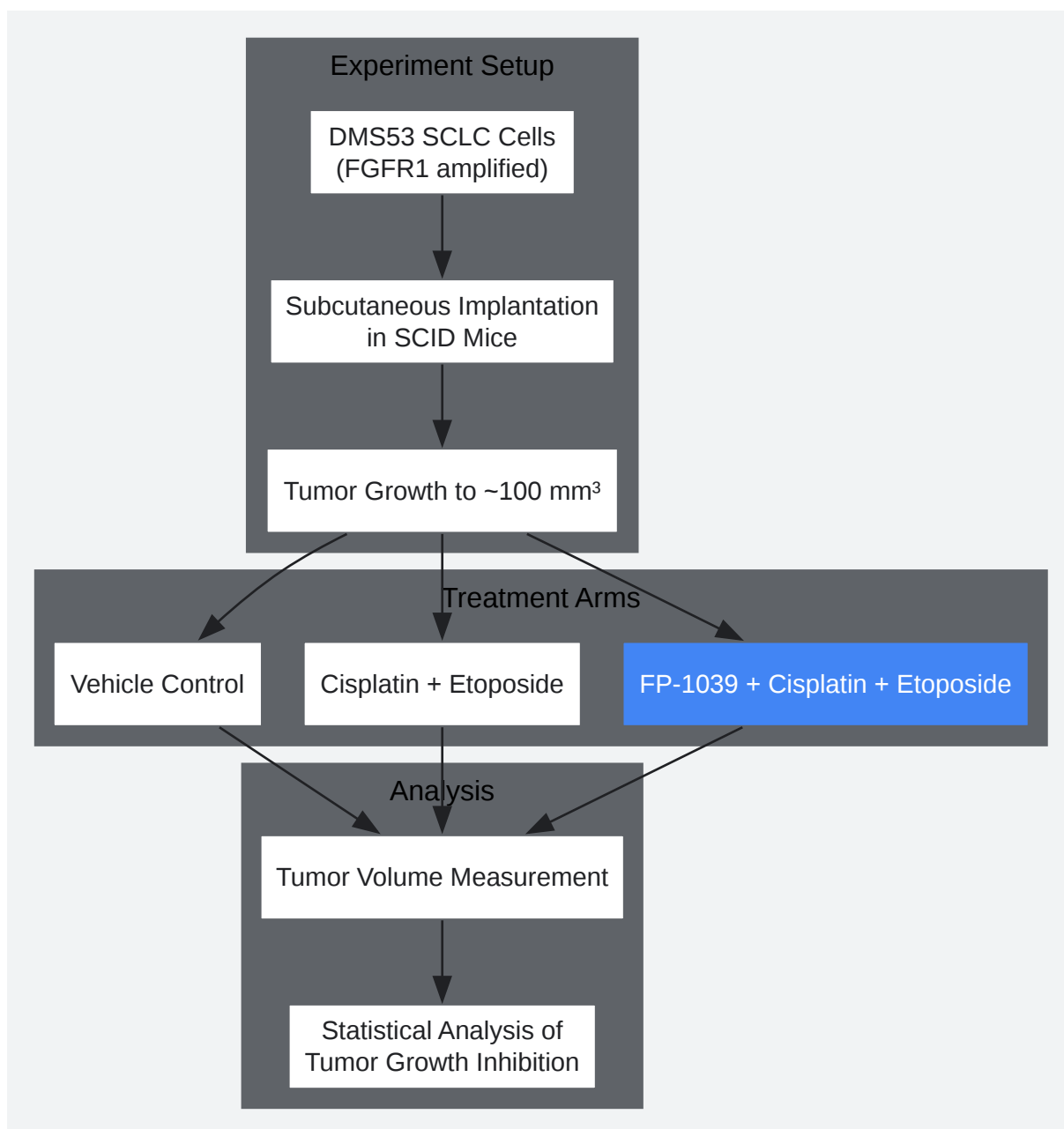
Table 2: Efficacy results from a Phase Ib study of **FP-1039** in combination with pemetrexed and cisplatin in patients with unresectable malignant pleural mesothelioma.[2]

Mechanism of Action and Signaling Pathway

FP-1039 is a soluble fusion protein composed of the extracellular domain of human FGFR1c fused to the Fc region of human IgG1.[3] It acts as an "FGF trap," binding to and neutralizing various FGF ligands that are crucial for tumor cell proliferation and angiogenesis.[3] By sequestering these ligands, **FP-1039** prevents their interaction with cell surface FGF receptors

(FGFRs), thereby inhibiting the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are often implicated in cisplatin resistance.[4]





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